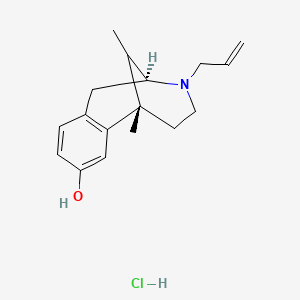
(+)-N-Allylnormetazocine (hydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(+)-N-Allylnormetazocine (hydrochloride) is a synthetic compound belonging to the class of benzomorphan opioids. It is known for its analgesic properties and has been studied for its potential use in pain management. The compound is a stereoisomer of normetazocine and is often used in research to understand the pharmacological effects of opioids.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (+)-N-Allylnormetazocine (hydrochloride) typically involves the following steps:
Starting Material: The synthesis begins with normetazocine, which is a benzomorphan derivative.
Allylation: Normetazocine undergoes an allylation reaction where an allyl group is introduced. This is usually achieved using allyl bromide in the presence of a base such as potassium carbonate.
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of (+)-N-Allylnormetazocine (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of normetazocine are allylated using industrial-grade reagents.
Purification: The product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Conversion to Hydrochloride: The purified compound is then converted to its hydrochloride salt and packaged for distribution.
Análisis De Reacciones Químicas
Types of Reactions
(+)-N-Allylnormetazocine (hydrochloride) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The allyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Allyl bromide in the presence of a base like potassium carbonate.
Major Products
Oxidation: Oxidized derivatives of normetazocine.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
(+)-N-Allylnormetazocine (hydrochloride) has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity and properties of benzomorphan derivatives.
Biology: Investigated for its effects on opioid receptors and its potential as a pain management agent.
Medicine: Studied for its analgesic properties and potential use in treating chronic pain.
Industry: Used in the development of new opioid analgesics with improved efficacy and safety profiles.
Mecanismo De Acción
(+)-N-Allylnormetazocine (hydrochloride) exerts its effects by binding to opioid receptors in the central nervous system. The primary molecular targets are the mu, delta, and kappa opioid receptors. Upon binding, the compound activates these receptors, leading to analgesic effects by inhibiting the transmission of pain signals.
Comparación Con Compuestos Similares
Similar Compounds
Normetazocine: The parent compound of (+)-N-Allylnormetazocine.
Metazocine: Another benzomorphan derivative with similar analgesic properties.
Pentazocine: A synthetic opioid with a similar structure and pharmacological profile.
Uniqueness
(+)-N-Allylnormetazocine (hydrochloride) is unique due to its specific stereochemistry, which influences its binding affinity and activity at opioid receptors. This stereoisomer has been shown to have distinct pharmacological effects compared to its counterparts, making it valuable for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C17H24ClNO |
|---|---|
Peso molecular |
293.8 g/mol |
Nombre IUPAC |
(1S,9S)-1,13-dimethyl-10-prop-2-enyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol;hydrochloride |
InChI |
InChI=1S/C17H23NO.ClH/c1-4-8-18-9-7-17(3)12(2)16(18)10-13-5-6-14(19)11-15(13)17;/h4-6,11-12,16,19H,1,7-10H2,2-3H3;1H/t12?,16-,17-;/m0./s1 |
Clave InChI |
ZTGMHFIGNYXMJV-XLIAGRDUSA-N |
SMILES isomérico |
CC1[C@@H]2CC3=C([C@]1(CCN2CC=C)C)C=C(C=C3)O.Cl |
SMILES canónico |
CC1C2CC3=C(C1(CCN2CC=C)C)C=C(C=C3)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


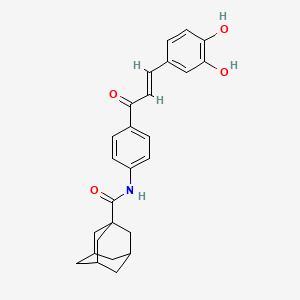

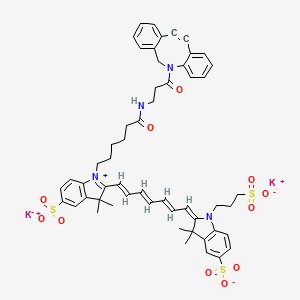
![[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2S,3S,4R,5R)-4-hydroxy-3-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxyoxan-2-yl]methyl (E)-3-[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoate](/img/structure/B12389425.png)

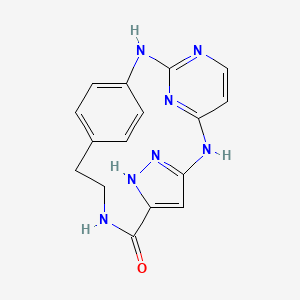
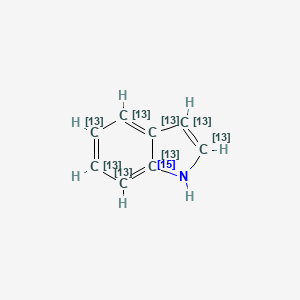
![(1R,4S,5S,8R,9R,12S,13S,16S,19S)-8-[(E,2R)-6-hydroxy-6-methylhept-4-en-2-yl]-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-ene-16,19-diol](/img/structure/B12389446.png)
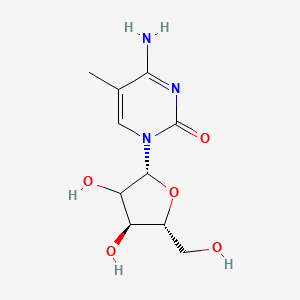



![dilithium;6-amino-2-(hydrazinecarbonyl)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonate](/img/structure/B12389504.png)

